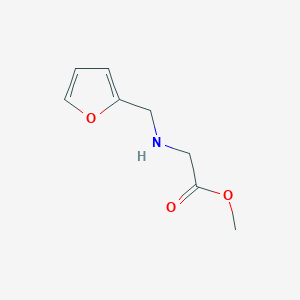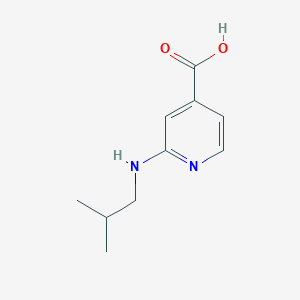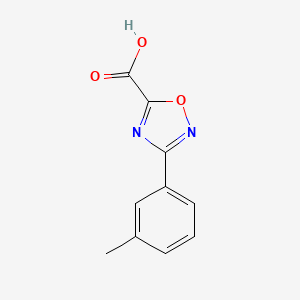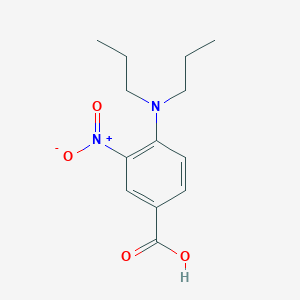
Methyl 2-((furan-2-ylmethyl)amino)acetate
Overview
Description
“Methyl 2-((furan-2-ylmethyl)amino)acetate” is a chemical compound with the CAS Number: 1019577-40-2 . It has a molecular weight of 169.18 and its IUPAC name is methyl [(2-furylmethyl)amino]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted boiling point of 230.1±25.0 °C and a predicted density of 1.125±0.06 g/cm3 . The predicted pKa value is 5.67±0.20 .Scientific Research Applications
Methyl 2-((furan-2-ylmethyl)amino)acetate has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other compounds. It has also been used in the synthesis of polymers, dyes, and other compounds. This compound has been studied extensively for its role in biochemical and physiological processes and has been found to have a wide range of effects.
Mechanism of Action
Target of Action
Methyl 2-((furan-2-ylmethyl)amino)acetate is a complex organic compoundIt is known that furan derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with various biological targets.
Mode of Action
The furan moiety in the compound could play a key role in these interactions .
Biochemical Pathways
Given the broad range of biological activities associated with furan derivatives , it’s likely that this compound could influence multiple pathways
Pharmacokinetics
The compound’s molecular weight (16918 g/mol) suggests that it may have favorable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Advantages and Limitations for Lab Experiments
Methyl 2-((furan-2-ylmethyl)amino)acetate is a widely used chemical compound in scientific research, and has a variety of advantages for lab experiments. It is relatively inexpensive, and is available from a variety of sources. It is also relatively stable, and is not easily degraded by light or heat. In addition, it is soluble in a variety of solvents, making it easy to work with in the lab. However, this compound is toxic if ingested, and should be handled with caution.
Future Directions
There are a variety of potential future directions for Methyl 2-((furan-2-ylmethyl)amino)acetate research. One potential direction is to further study the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Another potential direction is to study the effects of this compound on other enzymes and gene expression. In addition, further research could focus on the synthesis of this compound and other related compounds, as well as the development of new methods for utilizing this compound in scientific research.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 2-((furan-2-ylmethyl)amino)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which facilitate the binding of this compound to the active sites of enzymes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. For instance, this compound may be transported into cells via amino acid transporters and subsequently distributed to organelles such as the mitochondria and endoplasmic reticulum .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be targeted to the mitochondria, where it can affect mitochondrial function and energy production .
properties
IUPAC Name |
methyl 2-(furan-2-ylmethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJFAPQNMMVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Cyclohexyl(methyl)amino]isonicotinic acid](/img/structure/B1385733.png)
![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)
![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)

![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)

![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)



